4-Fluoro-3-hydroxybenzonitrile

Description

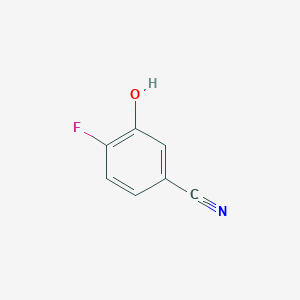

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTBMKIXEOGAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609747 | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-04-5 | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Fluoro 3 Hydroxybenzonitrile

Established Synthetic Routes for 4-Fluoro-3-hydroxybenzonitrile

The synthesis of this compound can be accomplished through several established pathways, each with distinct starting materials and reaction sequences. These routes often involve the strategic introduction and manipulation of functional groups on the benzene (B151609) ring.

Multi-step synthesis is a common and versatile approach for preparing this compound. fluoromart.com This strategy involves a sequence of reliable and well-understood chemical transformations. A representative pathway can start from a readily available fluorinated aromatic compound, such as 4-fluorobenzonitrile (B33359).

The synthesis proceeds through the following key steps:

Nitrification: 4-fluorobenzonitrile is treated with a nitrating agent, such as potassium nitrate (B79036) in concentrated sulfuric acid, to introduce a nitro group onto the aromatic ring, yielding 4-fluoro-3-nitrobenzonitrile (B23716). chemicalbook.com

Reduction: The nitro group of 4-fluoro-3-nitrobenzonitrile is then reduced to an amino group to form 3-amino-4-fluorobenzonitrile. This transformation is typically achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution to replace it with a hydroxyl group, affording the final product, this compound.

A similar multi-step approach involving nitration, reduction, bromination, and diazotization has been used for the synthesis of related compounds like 3-fluoro-4-trifluoromethylbenzonitrile. google.com

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitrification | Potassium Nitrate, Sulfuric Acid | 4-Fluoro-3-nitrobenzonitrile |

| 2 | Reduction | SnCl2/HCl or H2/Pd-C | 3-Amino-4-fluorobenzonitrile |

| 3 | Diazotization & Hydrolysis | NaNO2/H2SO4, H2O, Heat | This compound |

An alternative synthetic route utilizes ortho-toluidine as the starting material. A study highlighted a synthesis approach starting from ortho-toluidine that achieved a productivity of 48%. fluoromart.com This method underscores the practical importance of controlled, multi-step processes for developing new compounds. fluoromart.com The specific sequence of reactions would involve transforming the methyl and amino groups of ortho-toluidine into the target nitrile and hydroxyl functionalities, alongside the introduction of a fluorine atom at the appropriate position.

The synthesis of fluorinated benzonitriles can be achieved through substitution reactions on appropriately substituted benzonitrile (B105546) precursors. google.com Halogen-exchange (Halex) reactions are a prominent example of this strategy. fluoromart.com In this approach, a chloro- or bromo-benzonitrile derivative is converted to the corresponding fluorobenzonitrile by treatment with a fluoride (B91410) source, such as potassium fluoride, in a high-boiling aprotic polar solvent like sulfolane. google.com For the synthesis of this compound, this would typically involve a nucleophilic aromatic substitution reaction where a leaving group at the 4-position of a 3-hydroxybenzonitrile derivative is displaced by a fluoride ion. The hydroxyl group would likely require protection during this step to prevent unwanted side reactions.

A robust and frequently patented method for preparing fluoro-hydroxybenzonitriles involves the bromination of a fluorophenol followed by cyanation. google.com This two-step process offers a high degree of regiochemical control.

The general procedure is as follows:

Bromination: A suitable fluorophenol, in this case, 3-fluorophenol, is brominated to introduce a bromine atom at the desired position on the aromatic ring. The reaction is often carried out in an organic acid solvent to yield the brominated intermediate, 4-bromo-2-fluorophenol (B1271925). google.com

Cyanation: The bromine atom of the intermediate is then substituted with a nitrile group. This "bromine-cyan exchange" is typically a Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN) as the cyanide source. google.com The reaction is conducted in a polar aprotic solvent, such as N-methylpyrrolidone (NMP), at elevated temperatures, generally between 150°C and 200°C. google.com A similar procedure for the synthesis of the isomeric 3-fluoro-4-hydroxybenzonitrile (B1304121) from 4-bromo-2-fluorophenol and CuCN reported a yield of 72.1%.

| Step | Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Bromination | 3-Fluorophenol | Bromine | Organic Acid | - | 4-Bromo-2-fluorophenol |

| Cyanation | 4-Bromo-2-fluorophenol | Copper(I) Cyanide | NMP | 150-200 °C | This compound |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis and modification of aromatic compounds, including fluoro-hydroxybenzonitrile derivatives. scirp.org In these reactions, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. researchgate.net Fluorine atoms are effective leaving groups in SNAr reactions. For instance, the fluorine atom in compounds like 4-fluoronitrobenzene is readily displaced by nucleophiles. researchgate.net Similarly, studies on pentafluoropyridine (B1199360) show that phenoxide ions (derived from hydroxybenzaldehydes) can act as nucleophiles, selectively displacing fluorine atoms to form aryloxy-pyridines. rsc.org This reactivity is pertinent to fluoro-hydroxybenzonitriles, where the fluorine atom can be substituted by various nucleophiles, or the hydroxyl group can be deprotonated to act as a nucleophile itself, enabling the synthesis of a wide range of derivatives.

Modern synthetic chemistry has seen the development of methods for the direct C-H cyanation of phenols, offering more atom-economical routes to hydroxybenzonitriles. These techniques allow for the introduction of a cyano group at a specific position without the need for pre-functionalization (e.g., halogenation) of the substrate.

Key approaches include:

Lewis Acid-Promoted Cyanation: An efficient, site-selective electrophilic cyanation of substituted phenols has been developed using a cyanating reagent like methylthiocyanate (MeSCN) in the presence of a Lewis acid. This method demonstrates excellent regioselectivity for the position ortho to the hydroxyl group. rsc.org

Copper-Mediated C-H Cyanation: A copper-mediated protocol enables the ortho-selective C-H cyanation of phenols. This method relies on a bidentate auxiliary group temporarily attached to the phenolic oxygen, which directs the copper catalyst to functionalize the adjacent C-H bond. oup.com

Nickel-Catalyzed Cyanation: A highly site-selective C-H cyanation can be achieved through the use of arylthianthrenium salts. acs.org This process involves the pre-functionalization of the aromatic C-H bond to form the salt, which is then subjected to a nickel-catalyzed reaction with a cyanide source. acs.org

These advanced methods provide powerful tools for the synthesis of fluoro-hydroxybenzonitrile derivatives with high precision and efficiency.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The conversion of bromo-intermediates to the final nitrile product is a critical step that relies on specific catalytic systems and carefully controlled reaction conditions to ensure high yield and purity. This process, known as a bromine-cyan exchange, is a cornerstone of its synthesis. google.com

Copper(I) cyanide (CuCN) is a key reagent for introducing the cyano group onto an aromatic ring by displacing a bromine atom. google.com This type of reaction, often referred to as a Rosenmund-von Braun reaction, is a well-established method for synthesizing aryl nitriles. In the context of fluoro-hydroxybenzonitrile synthesis, a protected 4-bromo-2-fluorophenol is reacted with copper(I) cyanide to facilitate the bromine-cyan exchange. google.com The use of metal cyanides like CuCN, potassium cyanide, or sodium cyanide is a common strategy in these substitution reactions. google.com A documented synthesis of the related isomer, 3-fluoro-4-hydroxybenzonitrile, starts from 4-bromo-2-fluorophenol and utilizes CuCN to achieve the desired cyanation.

The choice of solvent and the operating temperature are critical parameters that significantly influence the outcome of the bromine-cyan exchange reaction. High-boiling point, polar aprotic solvents are typically preferred for this transformation. N-Methylpyrrolidone (NMP) is a frequently used and preferred solvent for this reaction, although others such as N,N'-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be employed. google.comgoogle.com

The reaction is generally conducted at elevated temperatures to proceed at a practical rate. The temperature regime for the bromine-cyan exchange using CuCN in NMP is typically between 150°C and 200°C. google.com A more preferential range is cited as 150°C to 170°C, with specific examples running at approximately 160°C for a duration of 3 to 10 hours. google.com One detailed procedure for a related isomer specifies heating the reaction mixture of 4-bromo-2-fluorophenol and CuCN in NMP at 150°C for 5 hours.

| Parameter | Value/Condition | Source(s) |

| Reagent | Copper(I) Cyanide (CuCN) | google.com |

| Solvent | N-Methylpyrrolidone (NMP) | google.com |

| Temperature Range | 150°C - 200°C | google.com |

| Preferred Temperature | 155°C - 165°C | google.com |

| Reaction Time | 3 - 10 hours | google.com |

This interactive table summarizes typical reaction conditions for the bromine-cyan exchange step.

In broader synthetic chemistry, boron-based Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to catalyze the direct cyanation of alcohols using isonitriles as a safer cyanide source, highlighting the utility of Lewis acids in forming carbon-nitrile bonds. mdpi.comnih.gov However, the specific application of Lewis acids to directly promote the copper-mediated bromine-cyan exchange in the synthesis of this compound is not extensively detailed in the examined literature.

Process Optimization and Scalability Studies in this compound Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production necessitates a focus on process optimization and scalability. The primary goals are to enhance yield, improve efficiency, and ensure the process is economical, safe, and environmentally sustainable. google.com

| Starting Material | Product | Reported Yield | Source(s) |

| 4-Bromo-2-fluorophenol | 3-Fluoro-4-hydroxybenzonitrile | 72.1% | |

| ortho-toluidine | (related compounds) | 48% (productivity) | fluoromart.com |

| Fluorophenol (I) | Fluoro-4-hydroxybenzonitrile (V) | 20-40% (overall) | google.com |

This interactive table presents reported yields for the synthesis of fluoro-hydroxybenzonitriles and related compounds.

Improving the efficiency of multi-step syntheses involves addressing several factors, including the choice of reagents, solvents, and reaction conditions to make them suitable for large-scale operations. google.com A significant focus in process development is the avoidance of hazardous materials and difficult-to-handle reaction conditions. wipo.int

For example, older synthetic routes sometimes employed chlorinated hydrocarbon solvents like chloroform (B151607) or dichloromethane (B109758) for bromination and extraction steps. google.com These solvents pose environmental and scale-up challenges. Modern, optimized processes aim to replace such solvents. Furthermore, some synthetic routes for related fluorinated molecules require low-temperature techniques (e.g., -78°C) and hazardous reagents like n-butyllithium, which necessitate special equipment and are not ideal for industrial production. google.com The development of a "scale-up-capable" process that is more economical, less polluting, and safer is a primary objective of process optimization studies. google.com

Challenges and Innovations in Industrial-Scale Preparation

The transition of synthetic routes for this compound from laboratory benchtop to industrial-scale manufacturing presents a distinct set of challenges that necessitate innovative process optimization for economic viability, safety, and environmental sustainability. While numerous synthetic pathways can produce the target molecule in a lab, many are unsuitable for large-scale production due to hazardous reagents, unfavorable reaction conditions, and complex purification procedures.

A significant challenge in the industrial synthesis of fluorinated hydroxybenzonitriles, including this compound, lies in the limitations of traditional synthetic methodologies when scaled up. For instance, some laboratory-scale syntheses for related isomers have employed reagents like n-butyllithium at extremely low temperatures (-78°C) for carboxylation steps. google.com Such cryogenic conditions require specialized and costly equipment, making the process economically challenging for bulk production. google.com

Another documented issue in similar syntheses is the demethylation of methoxy (B1213986) precursors at high temperatures (e.g., 180°C) in a melt with aluminum chloride. google.com This process can generate volatile and hazardous byproducts, such as methyl chloride, which poses significant health risks to workers and requires stringent containment measures to prevent its release into the atmosphere. google.com

Furthermore, conventional workup procedures often contribute to inefficiency on an industrial scale. The use of chlorinated hydrocarbon solvents like chloroform for steps such as bromination is undesirable due to regulatory restrictions and concerns for employee safety. google.com These methods often involve complex multi-step aqueous workups, including extractions with solvents like diethyl ether, washing, and drying. google.com Such extensive procedures significantly increase the reaction volume, leading to a poor space-time yield and generating large quantities of solvent waste that require costly treatment and disposal. google.com

In response to these challenges, significant innovations have focused on developing more "scale-up-capable" manufacturing processes that are more economical, less harmful to the environment, and safer. google.com A key innovation is the optimization of the bromination step for fluorophenol precursors. Instead of using chlorinated solvents, newer methods employ organic acids as the solvent. google.com This approach offers a distinct advantage as the solvent can be easily distilled off after the reaction, and the recovered distillate can be processed for reuse. google.com This significantly improves the space yield by avoiding the large volumes associated with additional extractants and washing liquids. google.com

The bromine-cyan exchange reaction, a critical step in forming the nitrile group, has also been a focus of process optimization. This reaction is typically carried out at high temperatures (150-200°C) using copper(I) cyanide in a high-boiling solvent like N-methylpyrrolidone (NMP). google.com While effective, research continues to explore more sustainable and cost-effective catalysts and reaction conditions to minimize waste and improve reaction efficiency.

Comparative Overview of Synthetic Approaches

| Parameter | Traditional Lab-Scale Method | Innovative Industrial-Scale Method |

| Reagents | Use of hazardous materials like n-butyllithium, chloroform. google.com | Focus on safer alternatives. google.com |

| Solvents | Chlorinated hydrocarbons, ethers. google.com | Organic acids (recoverable). google.com |

| Temperature | Often requires cryogenic conditions (-78°C). google.com | Optimized for more accessible temperature ranges. google.com |

| Byproducts | Generation of harmful volatiles (e.g., methyl chloride). google.com | Minimized byproduct formation. google.com |

| Workup | Complex, multi-step extractions and washes. google.com | Simplified; distillation and recovery of solvents. google.com |

| Space-Time Yield | Poor due to large reaction volumes. google.com | Significantly improved. google.com |

| Environmental Impact | High solvent waste, use of hazardous materials. google.com | Reduced waste, safer chemical profile. google.com |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Hydroxybenzonitrile

Halogen-Exchange Fluorination Reactions

The synthesis of fluorinated aromatic compounds often involves complex multi-step processes, including halogen-exchange fluorination. fluoromart.com While specific details on the halogen-exchange synthesis of 4-Fluoro-3-hydroxybenzonitrile are not extensively documented in readily available literature, the principles of such reactions are well-established in the synthesis of related compounds. For instance, the synthesis of 3,4-difluorobenzonitrile (B1296988) has been achieved through intricate fluorination processes, demonstrating the methods required to introduce fluorine onto the aromatic ring. fluoromart.com These reactions, often a variant of the Halex process, typically involve the nucleophilic substitution of a leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion (e.g., from KF or CsF) at high temperatures in a polar aprotic solvent. The precise conditions, including catalysts and reaction times, are critical for achieving the desired product. fluoromart.com

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The phenolic hydroxyl group in this compound is a prime site for reactions such as esterification and etherification, allowing for the introduction of a wide variety of functional groups.

Research has demonstrated the conversion of this compound into ether derivatives. A notable example is the synthesis of 4-(2'-fluoro-4'-cyanophenoxy)anisole. fluoromart.com This transformation involves the O-alkylation of the hydroxyl group. Structural analysis of this derivative via IR, NMR, and single-crystal X-ray diffraction confirmed its non-coplanar molecular structure and the presence of both intra- and inter-molecular hydrogen bonding. fluoromart.com

The synthesis of ester derivatives of fluorinated hydroxybenzonitriles has been a subject of significant interest, particularly in the field of material science. Research has explored the creation of esters from closely related compounds, such as 2-fluoro-4-hydroxybenzonitrile (B1301987) and 3-fluoro-4-hydroxybenzonitrile (B1304121), by incorporating aliphatic ring systems. fluoromart.com These studies have shown that the resulting ester compounds exhibit liquid-crystalline properties. A key finding is that the introduction of a fluorine atom on the benzonitrile (B105546) ring leads to materials with higher and broader nematic-isotropic transition temperatures compared to their non-fluorinated analogues. fluoromart.com This property is highly desirable for the development of advanced liquid crystal displays and other functional materials. fluoromart.comgoogle.com

Table 1: Effect of Fluorine Substitution on Nematic-Isotropic Transition Temperatures (TN-I) in Ester Derivatives Data based on analogous fluorohydroxybenzonitrile systems described in the literature.

| Ester Side Chain | Parent Compound | Fluorinated Analogue | TN-I (°C) of Parent | TN-I (°C) of Fluorinated Analogue |

| trans-1,4-disubstituted cyclohexane | 4-hydroxybenzonitrile ester | 3-fluoro-4-hydroxybenzonitrile ester | Lower | Higher |

| 1,4-disubstituted bicyclo[2.2.2]octane | 4-hydroxybenzonitrile ester | 3-fluoro-4-hydroxybenzonitrile ester | Lower | Higher |

Reactions Involving the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, most notably hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Heating this compound with an aqueous acid, such as hydrochloric acid, would yield 4-fluoro-3-hydroxybenzoic acid and the corresponding ammonium (B1175870) salt. Similarly, alkaline hydrolysis with an aqueous base like sodium hydroxide (B78521) would first produce the sodium salt of the carboxylic acid (sodium 4-fluoro-3-hydroxybenzoate), which upon subsequent acidification would yield the free carboxylic acid.

Reduction: The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used for this purpose. wikipedia.org It readily reduces nitriles, amides, esters, and carboxylic acids. masterorganicchemistry.com The reaction of this compound with LiAlH₄ in an appropriate solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, would convert the nitrile group into an aminomethyl group, yielding 4-(aminomethyl)-2-fluorophenol. This reaction proceeds via the nucleophilic addition of hydride ions from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. wikipedia.orgmasterorganicchemistry.com

Aromatic Substitution Reactions of the Benzonitrile Ring

Electrophilic aromatic substitution allows for the introduction of new substituents onto the benzene (B151609) ring. The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing groups.

Hydroxyl (-OH): A strongly activating group and an ortho, para-director.

Fluorine (-F): A deactivating group (due to its high electronegativity) but an ortho, para-director (due to lone pair donation).

Nitrile (-CN): A strongly deactivating group and a meta-director.

A relevant analogue reaction is the nitration of 4-fluorobenzonitrile (B33359). In this case, the fluorine atom directs the incoming nitro group primarily to the ortho position, yielding 4-fluoro-3-nitrobenzonitrile (B23716). chemicalbook.com This demonstrates the directing power of the fluorine atom in the absence of a more powerful activating group.

Table 2: Example of Electrophilic Nitration on a Related Substrate

| Starting Material | Reagents | Product | Position of Substitution |

| 4-Fluorobenzonitrile | Potassium Nitrate (B79036), Sulfuric Acid | 4-Fluoro-3-nitrobenzonitrile | Ortho to Fluorine |

Exploration of Novel Reaction Pathways for Functionalization

The unique structure of this compound makes it a candidate for the development of novel synthetic methodologies.

One area of exploration involves using derivatives of fluorobenzonitriles to create highly reactive intermediates. For example, radiofluorinated 4-fluorobenzonitrile oxide has been developed for rapid cycloaddition reactions with alkenes and alkynes under mild conditions. fluoromart.com This pathway is valuable for labeling sensitive biomolecules and preparing low-molecular-weight radiopharmaceuticals. fluoromart.com this compound could serve as a precursor for similar nitrile oxides, expanding its application in bioconjugation and medical imaging.

Another potential pathway for novel functionalization is through modern cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate, is a cornerstone of modern synthesis. libretexts.orgorganic-chemistry.org While the hydroxyl group itself is not a leaving group, it can be readily converted into a triflate (-OTf). This 4-fluoro-3-(trifluoromethanesulfonyloxy)benzonitrile could then act as an electrophilic partner in Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl or vinyl groups at the C3 position. This two-step sequence would provide a powerful method for constructing complex biaryl structures, which are common motifs in pharmaceutical compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 3 Hydroxybenzonitrile and Its Derivatives

Vibrational Spectroscopy Applications (FTIR, FT-Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation of 4-Fluoro-3-hydroxybenzonitrile. These methods probe the vibrational modes of the molecule's functional groups, providing a unique spectral fingerprint. thermofisher.com

The analysis of this compound's vibrational spectra is interpreted based on characteristic group frequencies. Key vibrational modes include:

O-H Stretching: The hydroxyl group (-OH) typically exhibits a broad absorption band in the FTIR spectrum, generally in the region of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ range.

C≡N Stretching: The nitrile group (-C≡N) presents a sharp, intense absorption band in a relatively clean region of the spectrum, typically between 2220-2260 cm⁻¹. This peak is a key identifier for benzonitrile (B105546) compounds.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to multiple bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond (C-F) shows a strong absorption in the fingerprint region, usually between 1000-1360 cm⁻¹. orientjchem.org

In-plane and Out-of-plane Bending: The fingerprint region (below 1500 cm⁻¹) contains a wealth of information from various bending modes (C-H, O-H, C-C), which are sensitive to the substitution pattern on the benzene (B151609) ring.

Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental data, aiding in the precise assignment of observed vibrational bands to specific molecular motions. orientjchem.orgresearchgate.net Studies on analogous compounds, such as 3-fluoro-4-methylbenzonitrile (B68015) and other fluorinated benzonitriles, confirm these characteristic spectral regions and assist in the detailed vibrational analysis of the title compound. orientjchem.orgmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C≡N (nitrile) | Stretching | 2220 - 2260 | Strong, Sharp |

| C=C (aromatic) | Stretching | 1400 - 1600 | Medium to Strong |

| C-F (fluoro) | Stretching | 1000 - 1360 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm). The three protons on the benzene ring will appear as a complex multiplet system due to spin-spin coupling with each other (ortho, meta, and para couplings) and with the fluorine atom. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is typically found downfield, around 115-120 ppm. The aromatic carbons will resonate between 110-160 ppm, with their specific chemical shifts influenced by the electron-withdrawing/donating effects of the substituents (-F, -OH, -CN). The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹J_CF).

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected. The coupling of the fluorine atom to the adjacent aromatic protons (³J_HF and ⁴J_HF) can often be observed, providing further structural confirmation.

Data from related compounds like 4-fluorobenzonitrile (B33359) helps in predicting the spectral patterns. For 4-fluorobenzonitrile, the protons ortho to the fluorine show coupling constants of J(H,F) = 8.2 Hz, while the protons meta to the fluorine show J(H,F) = 5.1 Hz. chemicalbook.com Similar coupling patterns are anticipated for this compound.

| Nucleus | Expected Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H (Aromatic) | ~6.5 - 8.0 | Complex multiplets due to H-H and H-F coupling. |

| ¹H (Hydroxyl) | Variable | Broad singlet, exchangeable with D₂O. |

| ¹³C (Nitrile) | ~115 - 120 | Quaternary carbon, sharp singlet. |

| ¹³C (Aromatic) | ~110 - 160 | Signals split due to C-F coupling (¹J_CF, ²J_CF, etc.). |

| ¹⁹F | Variable (relative to standard) | Multiplet due to coupling with aromatic protons. |

Single Crystal X-ray Diffraction Studies of this compound and its Analogues

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While a specific study for this compound is not detailed, extensive research on its analogues, such as 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile and 4-(2'-fluoro-4'-cyanophenoxy)anisole, offers significant insights into the expected structural characteristics. fluoromart.comnih.gov

Analysis of Molecular Conformation and Non-Coplanarity

Studies on derivatives indicate that molecules containing multiple substituted phenyl rings are generally non-coplanar. For instance, in 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, the dihedral angle between the two aromatic rings is 70.66°. nih.gov Similarly, analysis of 4-(2'-fluoro-4'-cyanophenoxy)anisole confirms the molecule's non-coplanarity. fluoromart.com For this compound itself, the benzene ring is expected to be planar, with the substituents lying close to this plane. However, slight deviations can occur due to crystal packing forces.

Mass Spectrometry (MS, HRMS, GC-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity.

Mass Spectrometry (MS): Standard electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. ESI would show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at m/z 138.03 or the deprotonated molecule [M-H]⁻ at m/z 136.02.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₄FNO). The theoretical exact mass of the monoisotopic molecule is 137.0277 g/mol . uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for separating volatile impurities from the main compound before mass analysis, making it an excellent tool for purity assessment. The retention time provides one level of identification, while the mass spectrum provides another.

Predicted mass spectrometry data for various adducts of this compound provides a reference for experimental analysis. uni.lu

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₅FNO]⁺ | 138.03498 |

| [M+Na]⁺ | [C₇H₄FNONa]⁺ | 160.01692 |

| [M-H]⁻ | [C₇H₃FNO]⁻ | 136.02042 |

| [M]⁺ | [C₇H₄FNO]⁺ | 137.02715 |

Data sourced from predicted values. uni.lu

Electronic Absorption Spectroscopy for Optical Properties

Electronic absorption spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be characterized by absorption bands corresponding to π→π* transitions within the aromatic system.

The benzene ring itself has characteristic absorption bands, which are shifted and intensified by the presence of substituents. The hydroxyl (-OH), fluoro (-F), and nitrile (-CN) groups all act as auxochromes or chromophores that modify the electronic structure of the benzene ring. The hydroxyl group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Studies on similar compounds, like 3-fluoro-4-hydroxyaniline, demonstrate how UV-Vis spectroscopy can be used to monitor reactions and identify intermediates based on changes in their electronic absorption spectra. researchgate.net The precise λ_max values would be determined experimentally and are influenced by the solvent used.

Derivatives, Analogues, and Structure Activity/property Relationship Studies

Synthesis and Characterization of Novel Derivatives of 4-Fluoro-3-hydroxybenzonitrile

The inherent reactivity of the hydroxyl and cyano groups, coupled with the influence of the fluorine substituent, makes this compound a versatile starting material for the synthesis of a diverse range of derivatives.

The synthesis of benzonitrile (B105546) derivatives with varied substitution patterns often involves multi-step processes that can include nitration, reduction, diazotization, and substitution reactions. For instance, a general approach to synthesizing substituted fluorobenzonitriles can begin with a fluorinated benzene (B151609) derivative, which then undergoes a series of reactions to introduce a cyano group and other desired functionalities. One documented synthesis of a related compound, 3-fluoro-4-trifluoromethylbenzonitrile, starts from ortho-fluoro benzotrifluoride and proceeds through nitration, reduction, bromination, diazotization to remove an amino group, and finally, a substitution reaction to introduce the nitrile group google.com. Such synthetic strategies allow for precise control over the substitution pattern on the benzonitrile ring, enabling the exploration of structure-property relationships.

The characterization of these derivatives relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the nitrile group (C≡N stretch) and other functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the fluorine substituent. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Fluorinated biphenyl and terphenyl derivatives are of significant interest, particularly as components in liquid crystal mixtures due to their favorable physical properties such as high birefringence and dielectric anisotropy researchgate.nettandfonline.com. The synthesis of these analogues often utilizes cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for forming the C-C bond between aromatic rings researchgate.net. In a typical synthesis, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another in the presence of a palladium catalyst.

For example, novel fluorinated terphenyl liquid crystals have been synthesized by incorporating a 5,6-dihydro-4H-cyclopenta[b]thiophene core via Suzuki coupling reactions, resulting in high yields researchgate.net. These compounds have been shown to possess wide smectic A or nematic phase ranges researchgate.net. The introduction of fluorine atoms into the terphenyl core significantly influences the phase behavior and transition temperatures of the resulting liquid crystals nih.govacs.org. Characterization of these complex molecules involves spectroscopic methods as well as techniques to determine their mesomorphic properties, such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

| Compound Type | Synthetic Method | Key Properties |

| Fluorinated Terphenyls | Suzuki Coupling | Wide smectic A or nematic phase ranges, high birefringence |

| Biphenyl Diluters | Classical Organic Synthesis | High birefringence, large dielectric anisotropy, low viscosity |

The synthesis of aryloxy phenols from this compound has been explored, particularly in the context of developing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV nih.gov. A two-step process has been reported for the synthesis of 4-(3-hydroxyphenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy) benzonitrile and 4-(3-hydroxyphenoxy)-3-benzyloxybenzonitrile from this compound and resorcinol (B1680541) nih.gov. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the resorcinol, under basic conditions, acts as a nucleophile, displacing the fluorine atom on the benzonitrile ring encyclopedia.pub.

The resulting aryloxy phenol (B47542) derivatives serve as important intermediates for further chemical modifications. The characterization of these compounds confirms the successful ether linkage and the retention of the key functional groups. These intermediates can then be elaborated into more complex molecules with potential biological activity nih.gov.

Impact of Fluorine Substitution on Molecular Reactivity and Stability

The high bond dissociation energy of the C-F bond generally imparts increased thermal and metabolic stability to fluorinated compounds nih.gov. However, the reactivity of the molecule can be modulated by the position of the fluorine atom relative to other substituents. In the case of this compound, the fluorine atom is ortho to the hydroxyl group and meta to the nitrile group. This positioning can influence the acidity of the hydroxyl group and the electrophilicity of the carbon atom of the nitrile group nih.gov.

Studies on fluorinated benzonitriles have shown that the fluoro substituent can drive the equilibrium of certain reactions, such as the C-CN bond activation by a nickel(0) complex, further toward the products due to its electronegativity acs.orgutrgv.edu. The stability of the resulting C-C bond activation products is strongly dependent on the number and position of the fluorine substituents, with ortho-fluorine having a more significant stabilizing effect acs.orgutrgv.edu. The presence of fluorine can also alter the conformational structure of a molecule, which can have a significant impact on its biological activity nih.gov.

Influence of Substituents on Supramolecular Assembly and Crystal Packing

In derivatives of this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitrile nitrogen and the fluorine atom can act as hydrogen bond acceptors. The interplay of these interactions, along with potential π-π stacking of the aromatic rings, will dictate the crystal packing motif.

Studies on related systems, such as substituted terpyridines, have demonstrated that the introduction of different substituents can lead to significant changes in the crystal packing. For example, the replacement of a hydrogen atom with a fluorine atom can shift the packing from a herringbone assembly to a layer-like structure driven by a combination of π-stacking and N···H-C hydrogen bonding mdpi.com. Further substitution with bulky or highly fluorinated groups can lead to the dominance of other interactions, such as F···H-C hydrogen bonding mdpi.com. These principles can be extended to understand and predict the crystal packing of this compound derivatives, which is essential for designing materials with specific solid-state properties.

Structure-Property Relationships in Liquid Crystalline Materials

Fluorinated compounds, including derivatives of this compound, are of immense importance in the field of liquid crystals due to the unique properties conferred by the fluorine atom. The introduction of fluorine into a mesogenic (liquid crystal-forming) molecule can significantly influence its physical properties, such as dielectric anisotropy, birefringence, viscosity, and mesophase stability researchgate.net.

Structure-property relationship studies on fluorinated terphenyl and biphenyl liquid crystals have revealed several key trends:

Effect of Fluorine Position: The position of the fluorine substituent on the aromatic core has a significant impact on the mesomorphic properties. Lateral fluorine substitution can lower the melting point and reduce the tendency for smectic phase formation nycu.edu.tw.

Effect of Alkyl Chain Length: In many fluorinated liquid crystals, increasing the length of the flexible alkyl or alkoxy chains can affect the nematic temperature range and the stability of different mesophases nycu.edu.twmdpi.com.

Correlation with Molecular Parameters: The macroscopic properties of liquid crystals, such as birefringence and dielectric anisotropy, are correlated with microscopic molecular parameters like molecular polarizability and dipole moment researchgate.net.

Effect on Mesophase Type and Transition Temperatures

The substitution pattern of the benzonitrile core, including the presence and position of the fluorine atom, plays a critical role in determining the type of mesophase (e.g., nematic, smectic) and the temperatures at which transitions between these phases occur. mdpi.com The lateral substitution of a fluorine atom, as seen in derivatives of this compound, can significantly influence the melting point and the stability of the mesophases. researchgate.netbiointerfaceresearch.com

Research on ester derivatives of structurally similar fluorinated hydroxybenzonitriles has shown that the introduction of a lateral fluorine atom can enhance the stability of tilted smectic phases and reduce melting points. biointerfaceresearch.com For example, studies on benzoate ester derivatives of 2-fluoro-4-hydroxy and 3-fluoro-4-hydroxybenzonitriles have provided insight into how these substitutions affect phase transitions. biointerfaceresearch.com The presence of the fluorine atom can lead to higher nematic-isotropic transition temperatures compared to their non-fluorinated counterparts, suggesting an enhancement of the liquid-crystalline properties. fluoromart.com

The molecular geometry, influenced by the lateral fluorine and hydroxyl groups, affects the packing efficiency of the molecules in the liquid crystal phase. nih.gov This, in turn, dictates the stability and temperature range of the observed mesophases. For instance, in some systems, the introduction of a lateral fluorine atom has been shown to induce the formation of a smectic A phase. mdpi.com

Below is a data table illustrating the transition temperatures for a series of hypothetical ester derivatives of this compound, based on general principles observed in similar fluorinated liquid crystals. The specific compounds (where R is an alkyl group) are created for illustrative purposes to demonstrate the expected trends.

Table 1: Hypothetical Transition Temperatures of 4-cyano-2-fluorophenyl Alkanoates

| Compound (R Group) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Mesophase Type |

| Propyl | 55 | 75 | Nematic |

| Butyl | 52 | 81 | Nematic |

| Pentyl | 48 | 85 | Nematic |

| Hexyl | 45 | 83 | Smectic A, Nematic |

| Heptyl | 42 | 80 | Smectic A, Nematic |

| Octyl | 40 | 78 | Smectic A |

This table is illustrative and based on established structure-property relationships for fluorinated liquid crystals. The data does not represent experimentally verified values for these specific, un-synthesized compounds.

Dielectric Properties of Fluorine-Substituted Liquid Crystals

In derivatives of this compound, the lateral fluorine atom introduces a dipole moment perpendicular to the long axis of the molecule. This lateral dipole is a key contributor to achieving negative dielectric anisotropy (Δε < 0), which is essential for technologies like vertical alignment (VA) LCDs. beilstein-journals.orgtandfonline.com The combination of the cyano group (with a strong dipole moment parallel to the long axis) and the lateral fluorine atom allows for precise tuning of the dielectric properties.

The position of the fluorine atom relative to other substituents is critical. Theoretical studies, such as those using Density Functional Theory (DFT), help in predicting the molecular dipole moments and understanding the resulting dielectric behavior. tandfonline.combohrium.com For example, calculations on fluorosubstituted isothiocyanatoterphenyls have shown how the placement of fluorine atoms dictates the magnitude and sign of the dielectric anisotropy. tandfonline.com

The following interactive table provides representative dielectric anisotropy values for hypothetical liquid crystal compounds derived from this compound, illustrating the effect of modifying other parts of the molecular structure.

Table 2: Hypothetical Dielectric Properties of Liquid Crystals Incorporating a this compound Moiety

| Core Structure | Terminal Group | Parallel Dielectric Constant (ε∥) | Perpendicular Dielectric Constant (ε⊥) | Dielectric Anisotropy (Δε) |

| Biphenyl-carboxylate | -C5H11 | 4.5 | 7.8 | -3.3 |

| Phenyl-cyclohexane | -OC3H7 | 4.2 | 7.1 | -2.9 |

| Terphenyl | -C4H9 | 5.0 | 9.0 | -4.0 |

| Biphenyl-tolane | -C6H13 | 4.8 | 8.5 | -3.7 |

This table is for illustrative purposes, demonstrating the principles of how molecular structure affects dielectric anisotropy in fluorinated liquid crystals. The values are representative and not from specific experimental measurements of these exact compounds.

Applications of 4 Fluoro 3 Hydroxybenzonitrile in Advanced Synthetic Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

As an intermediate in chemical synthesis, the future applications of 4-Fluoro-3-hydroxybenzonitrile are closely tied to the development of new synthetic pathways and target molecules within the pharmaceutical industry. fluoromart.com

This compound is an essential building block in the development of new pharmaceutical agents. nbinno.com Its distinct molecular structure provides a scaffold that can be chemically modified to create diverse and complex molecules. This synthetic versatility is crucial for drug discovery programs aiming to generate novel compounds. nbinno.com Research has also pointed to the potential utility of related fluorinated compounds in the preparation of low-molecular-weight radiopharmaceuticals, which could be applied to the development of new diagnostic and therapeutic agents. fluoromart.com

While fluorinated benzonitrile (B105546) derivatives are broadly significant in medicinal chemistry, specific research findings directly linking this compound to the synthesis of compounds for neurological disorders are not extensively detailed in publicly available literature. However, its role as a versatile intermediate for bioactive molecules suggests its potential applicability in this and other therapeutic areas.

The application of this compound as a direct precursor in the synthesis of specific Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) is not prominently documented in available research. The synthesis of complex NNRTIs often involves multi-step processes with various chemical intermediates.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 186590-04-5 |

| Molecular Formula | C₇H₄FNO echemi.comscbt.comuni.lu |

| Molecular Weight | 137.11 g/mol scbt.com |

| Synonyms | 2-Fluoro-5-cyanophenol, 5-Cyano-2-fluorophenol cymitquimica.com |

Utilization in Agrochemical Development

The structural characteristics of this compound make it a valuable component in the design and synthesis of modern agrochemicals. nbinno.com

This compound serves as an important intermediate in the creation of new pesticides. fluoromart.com A 2006 study by Min highlighted a synthetic route utilizing ortho-toluidine that demonstrated the practical importance of this compound in developing novel pesticides. fluoromart.com More broadly, fluorobenzonitriles are recognized as key intermediates for physiologically active compounds, including fluorine-containing pesticides such as Diflubenzuron. google.com The synthesis of such compounds often involves complex, multi-step processes where fluorinated building blocks are essential. fluoromart.com

Contribution to Material Science

In the field of material science, this compound is utilized as a precursor for specialty polymers and other functional materials. nbinno.com The presence of the fluorine atom can influence the chemical properties of its derivatives, affecting factors like reactivity and stability, which are critical for material performance. fluoromart.com A significant application is in the development of liquid crystals. A German patent describes the use of fluoro-4-hydroxybenzonitriles as starting materials for the production of liquid crystals. google.com Research into related compounds has shown that the incorporation of fluorine into ester derivatives can lead to materials with higher nematic-isotropic transition temperatures, a key property for liquid-crystal display applications. fluoromart.com

Table 2: Summary of Applications

| Sector | Application Area | Specific Role |

| Pharmaceuticals | Drug Discovery | Building block for novel therapeutic agents. nbinno.com |

| Agrochemicals | Pesticide Development | Intermediate in the synthesis of new pesticides. fluoromart.com |

| Material Science | Liquid Crystals | Starting material for liquid crystal production. google.com |

| Material Science | Specialty Polymers | Precursor for advanced functional materials. nbinno.com |

Synthesis of Polymers and Coatings with Enhanced Properties

In the realm of material science, this compound is a valuable intermediate for developing specialty polymers and functional materials. nbinno.com The presence of a fluorine atom in its structure is particularly significant, as the incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. Fluorinated polymers are known for their improved thermal stability, chemical resistance, and specific optical and electrical characteristics.

While direct polymerization of this compound is not commonly documented, its structural motifs are found in high-performance polymers like fluorinated polyimides and poly(ether ether ketones) (PEEK). The principles of synthesizing these polymers often involve the reaction of fluorinated monomers to impart desirable properties. For instance, the fluorine and hydroxyl groups of a molecule like this compound offer reactive sites for incorporation into polymer chains, potentially leading to materials with:

Enhanced Thermal Stability: The strong carbon-fluorine bond can increase the degradation temperature of the polymer.

Improved Chemical Resistance: Fluorination can create a more inert material, resistant to various chemical environments.

Modified Solubility: The introduction of fluorine can alter the solubility of polymers, which is a critical parameter for processing and application.

Tailored Optical and Dielectric Properties: The polarity and low polarizability of the C-F bond can be exploited to create materials with specific refractive indices and low dielectric constants, which are advantageous in microelectronics and optical applications.

The development of advanced coatings also benefits from the unique properties of fluorinated compounds. Coatings derived from or incorporating fluorinated building blocks can exhibit low surface energy, leading to hydrophobic and oleophobic surfaces, as well as enhanced durability and weather resistance.

Application in Liquid Crystal Displays

This compound and its derivatives are significant in the synthesis of liquid crystals, which are fundamental components of liquid crystal displays (LCDs). fluoromart.com The presence and position of the fluorine atom and the nitrile group are crucial for determining the mesomorphic (liquid crystalline) properties of the resulting compounds, such as the temperature range of the liquid crystal phase and the dielectric anisotropy.

A study by Zhang et al. focused on the synthesis and properties of novel liquid crystal compounds containing a 3-fluoro-4-cyanophenoxy group, a moiety directly derivable from this compound. tandfonline.com In this research, a series of compounds were synthesized and their liquid crystalline behaviors were investigated. The findings revealed that the majority of these compounds exhibited nematic phases, which are the most commonly used liquid crystal phases in LCDs. tandfonline.com

The research demonstrated that seven of the synthesized compounds displayed enantiotropic nematic phases (the liquid crystal phase is stable on both heating and cooling), while three showed monotropic nematic phases (the liquid crystal phase is only observed on cooling). tandfonline.com This indicates the strong potential of the 3-fluoro-4-cyanophenoxy scaffold for creating stable liquid crystalline materials.

Table 1: Mesomorphic Properties of Liquid Crystals Containing a 3-Fluoro-4-cyanophenoxy Group tandfonline.com

| Compound | Terminal Group | Melting Point (°C) | Nematic-Isotropic Transition Temperature (°C) | Mesophase Type |

| 1 | -OCH3 | 112.5 | 118.2 | Enantiotropic Nematic |

| 2 | -OC2H5 | 105.1 | 125.4 | Enantiotropic Nematic |

| 3 | -OC3H7 | 98.7 | 115.8 | Enantiotropic Nematic |

| 4 | -OC4H9 | 92.3 | 112.1 | Enantiotropic Nematic |

| 5 | -OC5H11 | 85.6 | 108.9 | Enantiotropic Nematic |

| 6 | -OC6H13 | 81.2 | 105.3 | Enantiotropic Nematic |

| 7 | -OC7H15 | 78.9 | 102.6 | Enantiotropic Nematic |

| 8 | -F | 102.8 | (95.7) | Monotropic Nematic |

| 9 | -Cl | 110.2 | (101.5) | Monotropic Nematic |

| 10 | -Br | 115.4 | (103.8) | Monotropic Nematic |

(Values in parentheses indicate a monotropic transition)

The results from this study underscore the importance of the this compound framework in designing new liquid crystal materials with specific and desirable properties for display applications.

Development of Optoelectronic Materials

The unique electronic properties of fluorinated benzonitrile derivatives, including this compound, make them attractive candidates for the development of advanced optoelectronic materials. These materials are crucial for a wide range of technologies, including optical communications, data storage, and organic light-emitting diodes (OLEDs).

The field of nonlinear optics (NLO) explores how intense light interacts with materials to produce new optical frequencies. Organic materials with electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO properties. The structure of this compound, with its electron-withdrawing nitrile and fluorine groups and electron-donating hydroxyl group, provides a basis for designing molecules with large third-order NLO responses. nih.gov The strategic placement of these functional groups can enhance the molecular hyperpolarizability, a key factor for NLO activity. nih.gov Research into benzonitrile derivatives has shown their potential for applications in this area.

Furthermore, the development of materials for OLEDs often involves the design of molecules with specific energy levels to ensure efficient charge injection, transport, and recombination to produce light. The electronic characteristics of this compound can be tuned through chemical modification to create novel host materials, dopants, or charge-transporting materials for OLEDs. The incorporation of fluorine can also enhance the stability and performance of these devices.

Application in Dye and Photosensitive Compound Synthesis

The chemical structure of this compound, specifically the presence of a phenolic hydroxyl group, makes it a suitable coupling component in the synthesis of azo dyes. jocpr.com Azo dyes are a large and important class of synthetic colorants characterized by the presence of an azo group (-N=N-). nih.gov

The general synthesis of azo dyes involves a two-step process:

Diazotization: An aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic solution) to form a diazonium salt.

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative.

In this context, this compound can serve as the coupling component. The hydroxyl group activates the aromatic ring for electrophilic substitution by the diazonium salt. The resulting azo dye would incorporate the fluorinated benzonitrile moiety, which could influence the color, lightfastness, and other properties of the dye. Azo dyes have a wide range of applications, including in textiles, printing, and as indicators. jocpr.com

Beyond traditional dyes, the reactivity of this compound allows for its potential use in the synthesis of more complex photosensitive compounds. These materials, which change their properties upon exposure to light, are used in applications such as photochromic lenses, optical data storage, and photolithography.

Function as a Reagent in Analytical Chemistry

While specific applications of this compound as a reagent in analytical chemistry are not extensively documented, its chemical functionalities suggest potential uses. For example, in chromatography, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a common technique to enhance the detectability of analytes.

Compounds with reactive functional groups can be used as derivatizing agents to attach a chromophore or fluorophore to an analyte that lacks a suitable detectable group. The hydroxyl group of this compound could potentially be used to react with certain analytes, thereby introducing the fluorinated benzonitrile moiety. This could be advantageous for detection methods that are sensitive to these groups.

Furthermore, the unique combination of functional groups in this compound could be exploited in the development of chemical sensors. The hydroxyl and nitrile groups can potentially act as binding sites for specific ions or molecules. When incorporated into a larger sensor molecule or a polymer matrix, the binding event could lead to a measurable change in an optical or electrical signal, allowing for the detection and quantification of the target analyte.

Theoretical and Computational Chemistry Studies of 4 Fluoro 3 Hydroxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. orientjchem.orgnih.gov For 4-fluoro-3-hydroxybenzonitrile, this would involve calculating the precise lengths of the C-C, C-H, C-F, C-O, O-H, and C≡N bonds, as well as the angles between them, to predict its most stable conformation. This optimized structure is the foundation for all further property calculations.

Table 1: Representative Geometrical Parameters Calculated for Aromatic Nitriles using DFT (Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific peer-reviewed data for this compound is not available.)

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C-CN | 1.45 | C-C-C | 118-121 |

| C≡N | 1.16 | C-C-H | 119-121 |

| C-F | 1.35 | C-C-F | 118-120 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. orientjchem.org A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. orientjchem.org DFT calculations can map the electron density distribution of these orbitals for this compound, showing which parts of the molecule are electron-rich (HOMO) and electron-poor (LUMO). This analysis helps predict how the molecule will interact with other reagents.

DFT calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would include:

Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in IR and Raman spectra. This allows for the assignment of specific vibrational modes to experimentally observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F), aiding in the interpretation of experimental NMR data and confirming the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. This provides insight into the electronic structure and color properties of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a molecule like this compound, which has a rotatable hydroxyl group, MD simulations can explore its conformational landscape. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred orientations of the -OH group, the energetics of rotation, and the influence of solvent molecules on its conformation. This provides a more complete picture of the molecule's flexibility and behavior in different environments.

Quantum Chemical Studies of Vibrational Modes

Quantum chemical methods, particularly DFT, are used to perform detailed vibrational analysis. nih.gov For this compound, which consists of 14 atoms, there are 36 normal modes of vibration. A theoretical frequency calculation can determine the energy and atomic motions associated with each of these modes. orientjchem.org These modes include stretching, bending, and torsional motions of the functional groups, such as the O-H stretch, the C≡N stretch, the C-F stretch, and various vibrations of the aromatic ring. orientjchem.org Comparing the calculated vibrational wavenumbers with experimental data from FTIR and FT-Raman spectroscopy allows for a precise assignment of the spectral features and confirms the accuracy of the computational model. nih.gov

Table 2: Typical Vibrational Frequencies for Functional Groups in Aromatic Compounds (Note: This table provides general ranges. Precise values for this compound would require specific calculations.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C≡N | Stretching | 2220-2260 |

| C=C (aromatic) | Stretching | 1400-1600 |

| C-F | Stretching | 1000-1400 |

Computational Approaches for Predicting Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, a versatile intermediate in synthesis, DFT can be used to model potential reaction mechanisms. nbinno.com This involves:

Mapping Reaction Coordinates: Identifying the lowest energy path a reaction follows from reactants to products.

Locating Transition States: Calculating the structure and energy of the high-energy transition state that connects reactants and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Investigating Reaction Intermediates: Identifying any stable or metastable intermediates that may form during the reaction.

By studying electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the hydroxyl and nitrile groups, computational models can predict the most likely products and provide a detailed, step-by-step understanding of how the reaction occurs.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a primary focus of modern chemistry. For 4-Fluoro-3-hydroxybenzonitrile, future research will likely concentrate on moving beyond traditional multi-step syntheses, which can involve harsh conditions and costly reagents. fluoromart.comsruc.ac.uk

Key research objectives include:

Green Solvents and Catalysts: Investigating the use of recyclable and environmentally friendly catalysts and solvents to minimize waste and energy consumption. sruc.ac.uk

Process Intensification: Developing continuous flow processes or microwave-assisted syntheses to improve reaction efficiency, reduce reaction times, and enhance safety.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. sruc.ac.uk

Current synthetic strategies often involve multiple steps, including fluorination, bromination, and cyanation, starting from precursors like fluorophenols or toluidine. fluoromart.comgoogle.com The exploration of novel enzymatic or chemo-enzymatic routes could offer higher selectivity and milder reaction conditions.

Table 1: Comparison of Synthetic Approaches

| Approach | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Solvents | Often uses harmful organic solvents (e.g., chloroform). google.com | Use of green solvents (e.g., water, ionic liquids) or solvent-free conditions. |

| Catalysts | May use stoichiometric heavy metal reagents (e.g., CuCN). | Employment of recyclable, non-toxic catalysts (e.g., biocatalysts, earth-abundant metal catalysts). |

| Energy | Frequently requires high temperatures and prolonged heating. | Utilization of alternative energy sources like microwave or ultrasound to reduce energy consumption. sruc.ac.uk |

| Efficiency | Can suffer from modest yields and complex purification steps. fluoromart.com | Aims for higher yields, improved atom economy, and simplified product isolation. |

Design and Synthesis of Advanced Derivatives with Enhanced Functional Properties

The inherent reactivity of the hydroxyl and nitrile groups, coupled with the electronic influence of the fluorine atom, makes this compound an ideal scaffold for creating a diverse library of derivatives. nbinno.com Future work will focus on the rational design of new molecules with tailored properties for specific applications.

Areas of interest include:

Liquid Crystals: Synthesis of ester derivatives has shown potential for creating materials with specific liquid-crystalline properties, such as higher nematic-isotropic transition temperatures. fluoromart.com Further modification could lead to advanced display and sensor technologies.

Pharmaceuticals: Targeted modifications of the core structure are crucial for developing new pharmaceutical agents. biosynth.com Derivatives could be designed as specific enzyme inhibitors or receptor ligands in drug discovery programs.

Polymers: Incorporating this fluorinated building block into polymer chains could yield advanced materials with enhanced thermal stability, chemical resistance, and specific optical properties. nbinno.com

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic routes and designing new ones. The interplay between the electron-withdrawing nitrile group and the electron-donating hydroxyl group, as modified by the inductive effect of the fluorine atom, governs the molecule's reactivity.

Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Utilize advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling to map the pathways of key reactions, such as nucleophilic aromatic substitution. nbinno.com

Analyze Transition States: Perform theoretical calculations to understand the energetics of transition states, providing insight into reaction kinetics and selectivity.

Investigate Fluorine's Role: Further clarify how the fluorine atom influences the reactivity and stability of both the parent molecule and its derivatives, building on existing studies of monofluorobenzonitriles. fluoromart.com Insights into the molecular dynamics and chemical interactions, similar to those gained from studies on related hydroxybenzonitriles, will be crucial. fluoromart.com

Expanding Applications in Emerging Fields (e.g., Advanced Materials, Medicinal Chemistry)

As a versatile chemical intermediate, this compound holds significant potential for innovation across multiple scientific fields. nbinno.com While its utility in pharmaceuticals and agrochemicals is recognized, future research will expand its application into new and emerging areas. nbinno.comchemimpex.com

Table 2: Potential Applications in Emerging Fields

| Field | Potential Application of Derivatives | Research Focus |

|---|---|---|

| Medicinal Chemistry | Development of novel therapeutics, particularly for neurological disorders. nbinno.comchemimpex.com | Designing molecules with improved efficacy, bioavailability, and targeted action. |

| Advanced Materials | Creation of specialty polymers, functional coatings, and liquid crystals. nbinno.comgoogle.com | Synthesizing materials with superior thermal, chemical, and optical properties. |

| Agrochemicals | Design of next-generation herbicides and pesticides. chemimpex.com | Developing compounds with enhanced efficacy, target specificity, and improved environmental profiles. fluoromart.com |

| Organic Electronics | Use as a building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). | Exploring the synthesis of derivatives with specific electronic and photophysical properties. |

Comprehensive Environmental Impact Assessment of this compound and its Metabolites

With the increasing production and use of specialty chemicals, a thorough assessment of their environmental fate and potential impact is imperative. Currently, there is limited specific data on the environmental profile of this compound.

Future research in this area must include:

Biodegradation Studies: Investigating the microbial and chemical degradation pathways of the compound in soil and water to determine its persistence.

Metabolite Identification: Identifying the primary degradation products (metabolites) and assessing their potential toxicity and environmental impact.

Ecotoxicology: Conducting studies to determine the toxicity of the parent compound and its metabolites to a range of organisms, including aquatic life and soil microorganisms.

Photodegradation Analysis: Research into the photodegradation of structurally similar compounds like bromoxynil (B128292) suggests this is a crucial area of investigation for understanding environmental behavior. fluoromart.com

A comprehensive understanding of the compound's lifecycle is essential for ensuring its sustainable use in future technologies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Fluoro-3-hydroxybenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A one-step synthesis using nucleophilic aromatic substitution (SNAr) is common. For example, fluorination of 3-hydroxybenzonitrile derivatives with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions (e.g., DMF, 80–100°C) can yield the target compound. Optimization involves controlling reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 substrate:fluorinating agent) to minimize byproducts like dehydroxylated intermediates .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Q. How should researchers validate the identity and purity of this compound when vendor-provided analytical data are limited?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., hydroxyl proton at δ 9.8–10.2 ppm, nitrile carbon at δ 115–120 ppm).

- HPLC-MS : Assess purity (>98%) and detect impurities (e.g., residual starting materials).

- Elemental Analysis : Verify molecular formula (C₇H₄FNO).

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis of the nitrile group. Stability studies show degradation <5% over 6 months when protected from light and moisture. Accelerated aging tests (40°C/75% RH for 30 days) can predict long-term stability .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions of fluorinated benzonitriles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The electron-withdrawing nitrile and hydroxyl groups direct electrophilic substitution to the para position relative to fluorine. Solvent effects (e.g., DMSO vs. THF) are simulated using polarizable continuum models (PCM) to refine predictions .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) across studies?

- Methodological Answer :

Reproducibility Trials : Replicate synthesis and characterization under controlled conditions (e.g., standardized drying protocols).

Cross-Validation : Use differential scanning calorimetry (DSC) for melting point discrepancies.

Solubility Analysis : Test in buffered solutions (pH 2–12) to account for ionization effects.

- Case Study : Conflicting solubility reports (DMSO vs. methanol) may arise from polymorphic forms; X-ray crystallography identifies dominant crystal structures .

Q. How does isotopic labeling (e.g., deuterium) aid in studying metabolic pathways of fluorinated benzonitriles?